1-Nonen-3-one
Overview
Description
1-Nonen-3-one is an organic compound with the chemical formula C₉H₁₆O. It is a colorless liquid with a fruity aroma and is commonly used as a flavor additive in food, beverages, and fragrances . The compound is also known by other names such as non-1-en-3-one and 1-nonene-3-one .
Biochemical Analysis
Biochemical Properties
1-Nonen-3-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of fatty acids and ketones. For instance, this compound can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. Additionally, it interacts with proteins that are involved in cellular signaling pathways, influencing various biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting cellular responses to external stimuli. Furthermore, it can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function. At higher doses, it can cause toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of fatty acids and ketones. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation to produce various metabolites. These metabolites can further participate in metabolic processes, influencing metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonen-3-one can be synthesized through the hydrogenation reduction of fatty acid esters followed by selective oxidation. Specifically, oleate can be extracted from coconut oil or renewable vegetable oil. This oleate is then hydrogenated and reduced to enanthate using a catalyst. The enanthate is subsequently oxidized selectively using reverse clonase catalysis to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of oleate from renewable sources, followed by hydrogenation and selective oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Nonen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
1-Nonen-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of 1-Nonen-3-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-Nonen-3-one can be compared with other similar compounds, such as:
1-Octen-3-one: Another enone with a similar structure but one carbon atom shorter.
1-Decen-3-one: An enone with one additional carbon atom compared to this compound.
2-Nonen-4-one: A positional isomer with the carbonyl group at a different position.
Uniqueness: this compound is unique due to its specific structure and properties, which make it suitable for various applications in flavoring, fragrance, and organic synthesis. Its fruity aroma and chemical reactivity distinguish it from other similar compounds .
Properties
IUPAC Name |
non-1-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h4H,2-3,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILCQVNWWOARMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865154 | |
Record name | Non-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24415-26-7, 68678-89-7 | |
Record name | 1-Nonen-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024415267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068678897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Non-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | non-1-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-nonen-3-one?
A1: this compound has the molecular formula C9H16O and a molecular weight of 140.22 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While specific spectroscopic data is not provided in the abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize and identify this compound. [, , , , , , , ]
Q3: Where is this compound found naturally?
A3: this compound is a volatile compound identified in various natural sources, including fresh mushrooms, wines, citrus fruits, ginger, and cooked ham. [, , , , , ]
Q4: What are the applications of this compound?
A4: this compound is primarily used as a flavoring agent due to its characteristic mushroom-like aroma. It is also utilized in fragrance compositions. [, , ] Additionally, researchers have explored derivatives of this compound for potential antitumor, antimicrobial, and antifertility activities. [, , , , , , , , , ]
Q5: How is this compound synthesized?
A5: While the provided abstracts do not detail the specific synthesis of this compound, they mention several reactions involving this compound and its derivatives. These include Mannich reactions, reductions with lithium aluminum hydride or sodium borohydride, and reactions with hydroxylamine hydrochloride to form oximes. [, , ]
Q6: Can you describe any interesting reactions involving this compound as a starting material?
A6: Research highlights the use of this compound derivatives in the synthesis of various compounds:
- Bicyclic enones: 6-methyl-7-t-butoxybicyclo[4.3.0]non-1-en-3-one (a derivative) was utilized in the synthesis of a functionalized tricyclo[5.2.2.01,5]undecene, a key intermediate for synthesizing isoeremolactone. []
- Steroids: Researchers explored the synthesis of rac-17α-hydroxy-des-A-androst-9-en-5-one and its enantiomer using a condensation reaction involving 7-hydroxy-1-nonen-3-one and 2-methyl-cyclopentane-1, 3-dione as key steps. [, ]
- Norsesquiterpenes: Studies on brown algae revealed that the carbon skeleton of some bisnorsesquiterpenes might be derived from the cadinane skeleton via ring contraction and loss of two carbon units. This suggests a potential biogenetic link between this compound derivatives and these natural products. [, ]
Q7: What are the known biological activities of this compound derivatives?
A7: Several studies investigated the biological activities of this compound derivatives:
- Antitumor Activity: Substituted 4-dimethylaminomethyl-1-phenyl-1-nonen-3-ones displayed potent cytotoxicity against murine leukemia L-1210 cells and Walker 256 carcinosarcoma cells. [, ]
- Antimicrobial Activity: 1-(hydroxyphenyl)-1-nonen-3-ones and their ethers exhibited marked activity against specific fungi and yeast. [, ]
- Antifertility Activity: Seco-steroids derived from this compound demonstrated potential antifertility effects in rats. [, ]
Q8: Are there any studies on the metabolism of this compound derivatives?
A9: Research on a specific derivative, 1-(m-ethoxymethyloxyphenyl)-1-nonen-3-one (IIIa), in rats revealed rapid sequestration in the brain and potentially other adipose tissues. The compound and its metabolites were absent in urine and feces, suggesting further metabolic transformations. []
Q9: How do researchers study the aroma profile of compounds like this compound?
A10: Researchers utilize techniques like Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) to identify and characterize the aroma profile of volatile compounds like this compound in various natural products. [, , , , , ]
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